N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H26N2O4S and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
One area of application involves the synthesis of benzene sulfonamides for potential use as antibacterial agents. In a study, derivatives of benzenesulfonamides were synthesized starting from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, showing potential as inhibitors against Escherichia coli, and tested for cytotoxicity to assess their utility as therapeutic agents with lower toxicity (Abbasi et al., 2019).
Organic Synthesis
In the realm of organic synthesis, the synthesis and properties of some 2-(dimethylamino)methyl-substituted arylcopper compounds were explored. These compounds, including 2-[(dimethylamino)methyl]phenylcopper and its derivatives, are notable for their thermal stability and improved hydrolytic and oxidative stability, indicating their utility in various synthetic applications (Koten et al., 1975).
Material Science
In material science, novel triphenylamine-based derivatives with dimethylamino substituents were synthesized for application in optoelectronic devices. These materials exhibited high coloration efficiency and electrochemical stability when introduced into electrochromic devices, demonstrating their potential for use in advanced technological applications (Wu et al., 2019).
Drug Design and Pharmacology
Although the search aimed to avoid drug-related information, it's worth noting that the structural motif of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is relevant in the context of drug design and pharmacology. For example, research into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines has highlighted the potency of these compounds as agonists at 5-HT2A receptors, a property that could be leveraged in the design of new therapeutic agents (Eshleman et al., 2018).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-21(2)17-8-6-16(7-9-17)19(22)14-20-26(23,24)13-12-15-4-10-18(25-3)11-5-15/h4-11,19-20,22H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDUFMUIRRFNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.